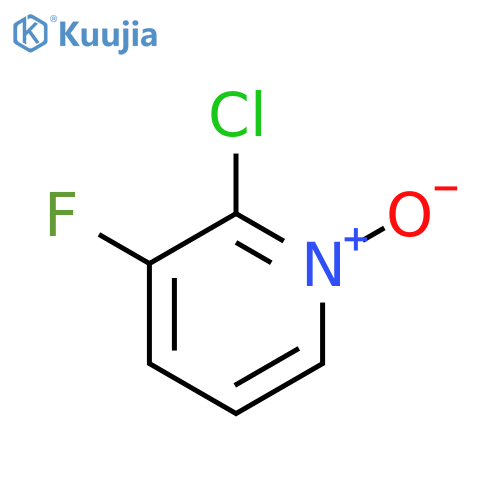Cas no 2402-95-1 (2-Chloropyridine oxide)

2-Chloropyridine oxide structure
商品名:2-Chloropyridine oxide
2-Chloropyridine oxide 化学的及び物理的性質
名前と識別子
-
- 2-Chloropyridine-N-Oxide
- 2-Chloropyridine N-oxide
- 2-chloro-1-oxidopyridin-1-ium
- 2-chloropyridine N oxide
- 2-chloropyridin-1-ol
- 2-Chloropyridine 1-oxide
- 2-Chloropyridine oxide
- 2-chloropyridine-1-oxide
- N-oxy-2-chlorpyridine
- Pyridine,2-chloro-, oxide (6CI)
- Pyridine, 2-chloro-, 1-oxide
- PubChem1196
- 2-Chloropyridinen-oxide
- 2-chloropyridine-N oxide
- 2-Chloro-pyridine-1-oxide
- 1B7DYF9G1Z
- 2-chloropyridin-1-ium-1-olate
- 2-chloro-1-oxido-pyridin-1
- FT-0634247
- 2-Chloropyridine1-oxide
- H10017
- DTXSID60178754
- SY062240
- J-509168
- SCHEMBL853354
- 2402-95-1
- AMY15472
- SB53813
- AKOS006229636
- NS00027540
- CHLOROPYRIDINE-N-OXIDE, 2-
- GS-6521
- Q27252188
- WYSRTEVFLQJJDN-UHFFFAOYSA-N
- MFCD00129036
- PYRIDINE, 2-CHLORO-, OXIDE
- AN-584/43417532
- 2-chloropyridine 1-oxide;N-oxy-2-cloropyridine
- DB-020960
- pyridine 1-oxide, 2-chloro-
- DTXCID20101245
- EINECS 219-284-4
- 219-284-4
-
- MDL: MFCD00129036
- インチ: 1S/C5H4ClNO/c6-5-3-1-2-4-7(5)8/h1-4H
- InChIKey: WYSRTEVFLQJJDN-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C([H])=[N+]1[O-]
- BRN: 108585
計算された属性
- せいみつぶんしりょう: 128.998141g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 128.998141g/mol
- 単一同位体質量: 128.998141g/mol
- 水素結合トポロジー分子極性表面積: 25.5Ų
- 重原子数: 8
- 複雑さ: 78.8
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1,209g/cm
- ゆうかいてん: 67-70°C
- ふってん: 317.1℃/760mmHg
- フラッシュポイント: 141.3 °C
- 屈折率: 1,531-1,533
- すいようせい: Insoluble in water.
- PSA: 25.46000
- LogP: 1.76850
- ようかいせい: 不溶性
- かんど: Moisture Sensitive
2-Chloropyridine oxide セキュリティ情報
- 危険物輸送番号:2811
- 危険カテゴリコード: R 23/24/25:吸入、皮膚接触、意外な嚥下毒性。
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- セキュリティ用語:6.1
- 危険レベル:6.1
- 危険レベル:6.1
- 包装等級:II
- 包装グループ:II
- リスク用語:R23/24/25; R36/37/38
- 包装カテゴリ:II
2-Chloropyridine oxide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloropyridine oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012496-1g |
2-Chloropyridine oxide |
2402-95-1 | 97% | 1g |
¥29 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135385-5g |
2-Chloropyridine oxide |
2402-95-1 | 97% | 5g |
¥87.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OJ102-5g |
2-Chloropyridine oxide |
2402-95-1 | 98% | 5g |
¥234.0 | 2022-06-10 | |
| TRC | C596178-5g |
2-Chloropyridine oxide |
2402-95-1 | 5g |
$ 110.00 | 2022-06-06 | ||
| Fluorochem | 223892-1g |
2-Chloropyridine 1-oxide |
2402-95-1 | 95% | 1g |
£33.00 | 2022-02-28 | |
| eNovation Chemicals LLC | D544030-25g |
2-Chloropyridine 1-oxide |
2402-95-1 | 97% | 25g |
$180 | 2024-05-24 | |
| eNovation Chemicals LLC | D696395-100g |
2-Chloropyridine 1-Oxide |
2402-95-1 | 95% | 100g |
$185 | 2024-07-20 | |
| Fluorochem | 223892-5g |
2-Chloropyridine 1-oxide |
2402-95-1 | 95% | 5g |
£84.00 | 2022-02-28 | |
| Fluorochem | 223892-25g |
2-Chloropyridine 1-oxide |
2402-95-1 | 95% | 25g |
£250.00 | 2022-02-28 | |
| abcr | AB180998-5g |
2-Chloropyridine N-oxide, 97%; . |
2402-95-1 | 97% | 5g |
€71.00 | 2024-04-18 |
2-Chloropyridine oxide サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2402-95-1)2-氯吡啶-N-氧化物
注文番号:LE1685306
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:32
価格 ($):discuss personally
2-Chloropyridine oxide 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
2402-95-1 (2-Chloropyridine oxide) 関連製品
- 54010-67-2(Quinoxaline, 2,3-dichloro-, 1,4-dioxide)
- 185017-73-6(Pyridine, 2,5-dichloro-3-methyl-, 1-oxide)
- 253686-23-6(Pyridine, 2-chloro-5-(fluoromethyl)-, 1-oxide)
- 261956-65-4(2-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate)
- 694-59-7(pyridin-1-ium-1-olate)
- 886227-38-9(PYRIDINE, 1-OXIDE, DIHYDRATE)
- 19639-76-0(Pyridine-N-oxide-d5)
- 886227-37-8(Pyridine, 1-oxide,hydrate (1:1))
- 378236-40-9(Isoquinoline, 1-chloro-3-ethyl-, 2-oxide)
- 478620-22-3(Pyridine, 2-chloro-4-(1,1-dimethylethyl)-, 1-oxide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2402-95-1)2-Chloropyridine-N-oxide

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2402-95-1)2-Chloropyridine oxide

清らかである:99%/99%
はかる:25g/100g
価格 ($):335.0/1091.0




